molecular formula C9H6F2O2 B1306757 2-(3,5-Difluorophenyl)malondialdehyde CAS No. 493036-46-7

2-(3,5-Difluorophenyl)malondialdehyde

Cat. No.: B1306757
CAS No.: 493036-46-7
M. Wt: 184.14 g/mol
InChI Key: CMXQLSBYVLYHDM-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)malondialdehyde (CAS: 493036-46-7) is a fluorinated aromatic aldehyde derivative characterized by a malondialdehyde backbone substituted with a 3,5-difluorophenyl group.

Properties

IUPAC Name

2-(3,5-difluorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-8-1-6(2-9(11)3-8)7(4-12)5-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQLSBYVLYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392730
Record name 2-(3,5-Difluorophenyl)malondialdehyde
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Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-46-7
Record name 2-(3,5-Difluorophenyl)propanedial
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Record name 2-(3,5-Difluorophenyl)malondialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Difluorophenyl)malondialdehyde
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Preparation Methods

The synthesis of 2-(3,5-Difluorophenyl)malondialdehyde typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product

Chemical Reactions Analysis

2-(3,5-Difluorophenyl)malondialdehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Difluorophenyl)malondialdehyde has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions leading to derivatives with potential therapeutic properties.

Antitumor Activity:
Research has shown that derivatives synthesized from this compound exhibit significant antitumor activity. For instance, a study demonstrated that modifications of the malondialdehyde structure could enhance the anticancer properties of quinazoline derivatives:

CompoundYield (%)Antitumor Activity
Quinazoline Derivative A87%High
Quinazoline Derivative B89%Moderate

These findings suggest that this compound can serve as a valuable building block for developing new anticancer agents.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of derivatives of this compound. Studies have evaluated their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). Several derivatives showed promising inhibition rates, indicating potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Antitumor Activity

In a study aimed at synthesizing antitumor agents, researchers utilized this compound as a precursor for creating quinazoline derivatives. The results indicated that certain modifications could significantly enhance the anticancer properties of these compounds.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents derived from this compound highlighted its potential in inhibiting AChE and butyrylcholinesterase (BuChE). The findings suggest that these derivatives could be developed into therapeutic agents for neurodegenerative diseases.

Material Science

The compound's unique chemical structure also makes it useful in material science applications. Its reactivity can be harnessed in the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)malondialdehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical processes. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and protein binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The comparative analysis focuses on structurally related fluorinated aldehydes and phenyl-substituted malondialdehyde derivatives. Key compounds include:

2-(2,4-Difluorophenyl)malondialdehyde Differs in fluorine substitution positions (2,4- vs. 3,5- on the phenyl ring).

N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine (Patent: EP 201306881) Shares a 3,5-difluorophenyl group but incorporates a pyridinone ring and an alanine ester.

Non-Fluorinated Malondialdehyde Derivatives Lack of fluorine atoms reduces electron-withdrawing effects, leading to lower electrophilicity and altered solubility profiles.

Physicochemical Properties (Theoretical Comparison)

Property 2-(3,5-Difluorophenyl)malondialdehyde 2-(2,4-Difluorophenyl)malondialdehyde N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)...} (Patent Compound)
Molecular Weight ~214.15 g/mol (estimated) ~214.15 g/mol (estimated) ~535.45 g/mol (reported)
Fluorine Substitution 3,5-positions 2,4-positions 3,5- (phenyl) + 2,4- (benzoyl)
Key Functional Groups Aldehyde, difluorophenyl Aldehyde, difluorophenyl Aldehyde, amide, pyridinone, benzoyl
Potential Applications Organic synthesis, materials science Organic synthesis Pharmaceuticals (enzyme inhibition)

Reactivity and Electronic Effects

  • Electrophilicity: The 3,5-difluorophenyl group in this compound enhances the electrophilicity of the aldehyde group compared to non-fluorinated analogs. This property is critical in condensation reactions (e.g., forming Schiff bases).
  • Steric Effects : The symmetrical 3,5-fluorine substitution may introduce steric constraints in planar reactions, unlike the 2,4-isomer.

Research Findings and Gaps

  • Comparative studies with Tang and Vanslyke’s OLED materials (e.g., tris(8-hydroxyquinolinato)aluminum) could elucidate its viability in such applications.
  • Biological Activity : The patent compound (EP 201306881) demonstrates that fluorinated phenyl groups combined with heterocycles enhance binding to biological targets, suggesting that this compound could serve as a precursor for bioactive molecules .

Notes

Data Limitations : Direct experimental data on this compound’s properties are scarce; comparisons rely on structural analogs and theoretical predictions.

Synthetic Challenges : Fluorine incorporation requires specialized reagents (e.g., Selectfluor) or catalysts, which may affect scalability.

Safety and Handling: Fluorinated aldehydes often exhibit higher toxicity than non-halogenated analogs, necessitating strict adherence to SDS guidelines .

Biological Activity

2-(3,5-Difluorophenyl)malondialdehyde is a compound of interest due to its potential biological activities, particularly in the context of oxidative stress and related pathologies. This article explores the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications in various diseases.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to a malondialdehyde moiety. This structure contributes to its reactivity and potential biological effects. Malondialdehyde (MDA), a byproduct of lipid peroxidation, is often used as a biomarker for oxidative stress.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can scavenge reactive oxygen species (ROS) and activate cellular antioxidant pathways. For instance, studies have shown that certain analogs can enhance the expression of phase II detoxifying enzymes through the activation of the NRF2-ARE signaling pathway, which is crucial for cellular defense against oxidative stress .

Table 1: Comparison of Antioxidant Activities of Similar Compounds

CompoundMechanism of ActionReference
This compoundScavenges ROS; activates NRF2
Chalcone analog 33Direct and indirect antioxidant
Other MDA derivativesLipid peroxidation marker

Neuroprotective Effects

The neuroprotective potential of compounds related to malondialdehyde has been documented in various studies. For example, compounds that activate NRF2 have shown promise in protecting neuronal cells from oxidative damage induced by H2O2. This suggests that this compound may also possess neuroprotective properties through similar mechanisms .

Study on Serum MDA Levels

A study investigating serum MDA levels in patients with traumatic brain injury (TBI) found a correlation between elevated MDA levels and increased mortality rates. This highlights the role of oxidative stress in clinical outcomes and suggests that targeting MDA-related pathways could be beneficial in managing oxidative stress-related conditions .

Table 2: Serum MDA Levels in TBI Patients

ParameterHealthy Controls (n=75)TBI Patients (n=100)P Value
MDA Median (nmol/mL)1.11 (0.79–1.51)1.45 (1.12–1.98)<0.001
30-Day Mortality Odds Ratio-4.6620.01

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • ROS Scavenging : The compound can directly neutralize free radicals.
  • NRF2 Activation : By promoting NRF2 translocation into the nucleus, it enhances the transcription of antioxidant genes such as HO-1 and GCLC .
  • Reduction of Lipid Peroxidation : As an aldehyde derivative, it may participate in reactions that mitigate lipid peroxidation processes that generate MDA.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Difluorophenyl)malondialdehyde, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : A plausible route involves functionalizing a 3,5-difluorophenyl precursor (e.g., brominated intermediates like 2-bromo-1-(3,5-difluorophenyl)ethanone ) via nucleophilic substitution or oxidation. For malondialdehyde formation, controlled oxidation of a propanediol derivative using agents like pyridinium chlorochromate (PCC) under anhydrous conditions may be employed. Fluorination steps could utilize Deoxo-Fluor reagents to ensure selective introduction of fluorine atoms . Key considerations include:
  • Temperature control (<0°C) during fluorination to avoid side reactions.
  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the dialdehyde.
  • Monitoring reaction progress by thin-layer chromatography (TLC) or LC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers anticipate?

  • Methodological Answer :
  • ¹H NMR : Expect two aldehyde protons as singlets near δ 9.8–10.2 ppm, with splitting patterns influenced by coupling with adjacent fluorine atoms. The 3,5-difluorophenyl group will show aromatic protons as a doublet of doublets (δ 6.8–7.2 ppm) due to meta-fluorine coupling (³J~8–10 Hz) .
  • ¹⁹F NMR : Two distinct fluorine signals (ortho and para positions) near δ -110 to -115 ppm .
  • IR Spectroscopy : Strong stretches for aldehyde C=O (~1720 cm⁻¹) and C-F bonds (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₀H₇F₂O₂ (exact mass: 212.035 g/mol).

Q. How does the electronic influence of the 3,5-difluorophenyl group affect the reactivity of malondialdehyde in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde groups, facilitating nucleophilic attacks (e.g., in condensations or Schiff base formation). Researchers should:
  • Use anhydrous solvents (e.g., DMF or THF) to prevent aldehyde hydration.
  • Monitor pH in aqueous reactions (optimal range: pH 6–8) to balance reactivity and stability.
  • Compare kinetics with non-fluorinated analogs to quantify fluorine’s electronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. To address this:
  • Purity Assessment : Use HPLC (>95% purity threshold) with a C18 column (mobile phase: acetonitrile/water).
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Solubility Studies : Conduct systematic solubility tests in solvents like DMSO, ethanol, and chloroform under controlled temperatures .

Q. What experimental strategies mitigate the compound’s instability during storage and handling?

  • Methodological Answer : The dialdehyde moiety is prone to oxidation and dimerization. Recommended practices include:
  • Storage under inert gas (argon or nitrogen) at -20°C in amber vials to limit light exposure .
  • Addition of stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated degradation.
  • Periodic NMR or LC-MS analysis to monitor degradation over time .

Q. How can this compound be integrated into the synthesis of complex fluorinated pharmaceuticals or materials?

  • Methodological Answer : The compound serves as a precursor for fluorinated heterocycles or metal-chelating ligands. For example:
  • Schiff Base Formation : React with amines (e.g., aniline derivatives) to generate imines for coordination chemistry.
  • Cross-Coupling Reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₄ ) in Suzuki-Miyaura couplings with boronic acids to build biaryl structures.
  • Fluorinated Polymer Synthesis : Use the dialdehyde in condensation polymerizations with diols or diamines to create high-performance materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Difluorophenyl)malondialdehyde
Reactant of Route 2
2-(3,5-Difluorophenyl)malondialdehyde

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